ZK824859 is identified by its CAS number 2254001-81-3 and has been documented in various scientific literature as a selective inhibitor of the urokinase plasminogen activator. Its classification falls under small molecule inhibitors designed to interfere with proteolytic activities linked to cancer metastasis and other pathological conditions .
The synthesis of ZK824859 involves several key steps that utilize established organic chemistry techniques. The primary method includes nucleophilic aromatic substitution reactions, particularly the SNAr (nucleophilic aromatic substitution) reaction, which is critical for introducing functional groups into the aromatic system of the compound.
ZK824859 primarily undergoes substitution reactions during its synthesis, specifically utilizing the SNAr mechanism. The following reactions are notable:
The major product formed from these reactions is ZK824859 itself, which highlights the efficiency of these synthetic pathways .
ZK824859 exerts its pharmacological effects through the inhibition of urokinase plasminogen activator activity. This enzyme plays a pivotal role in fibrinolysis and tissue remodeling, facilitating cancer metastasis through extracellular matrix degradation.
ZK824859 exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation for therapeutic use and assessing its behavior in biological systems .
ZK824859 has been primarily investigated for its potential applications in treating multiple sclerosis due to its ability to inhibit urokinase plasminogen activator. Its role as an inhibitor suggests possible applications in:
Ongoing research continues to explore these applications, aiming to establish ZK824859 as a viable therapeutic agent across multiple indications .
The identification of ZK824859 followed extensive structure-activity relationship studies focused on benzylamine derivatives, culminating in a novel chemical scaffold optimized for both urokinase plasminogen activator affinity and oral bioavailability. Researchers designed this compound series to achieve nanomolar-range inhibition specifically against human urokinase plasminogen activator while minimizing activity against structurally related serine proteases like tissue plasminogen activator and plasmin [1] [4]. This selectivity profile was pharmacologically essential due to tissue plasminogen activator’s critical role in physiological fibrinolysis; indiscriminate inhibition would risk thrombotic complications. ZK824859 demonstrated an half-maximal inhibitory concentration of 79 nM against human urokinase plasminogen activator, with substantially reduced potency against tissue plasminogen activator (1580 nM) and plasmin (1330 nM), establishing its urokinase plasminogen activator-selective character [4].
The therapeutic rationale for developing ZK824859 centered on urokinase plasminogen activator’s established pathophysiological functions beyond its classical role in plasminogen activation. In multiple sclerosis research, urokinase plasminogen activator participates in blood-brain barrier disruption through proteolytic degradation of tight junction proteins and facilitates immune cell infiltration into the central nervous system [1]. Experimental autoimmune encephalomyelitis models demonstrated that ZK824859 administration (10–50 mg/kg twice daily) significantly lowered clinical scores in both acute and chronic disease phases. This effect correlated with reduced inflammatory infiltration and demyelination, confirming urokinase plasminogen activator inhibition as a mechanistically viable approach for neuroinflammatory disease modification [1].
In oncology, the urokinase plasminogen activator system governs cancer cell invasion, metastasis, and angiogenesis through extracellular matrix degradation and growth factor activation [3]. Transformed cell lines engineered to overexpress urokinase plasminogen activator exhibited substantially increased migration and invasion capacities in transwell assays, whereas plasminogen activator inhibitor-1 expression produced opposing effects. These findings provided fundamental rationale for pharmacological urokinase plasminogen activator blockade using agents like ZK824859 to impede cancer progression [3].
Table 1: Selectivity Profile of ZK824859 Against Key Serine Proteases
Target Enzyme | IC₅₀ Value | Selectivity Ratio vs. urokinase plasminogen activator |
---|---|---|
Human urokinase plasminogen activator | 79 nM | 1 |
Human tissue plasminogen activator | 1580 nM | 20-fold |
Human plasmin | 1330 nM | 16.8-fold |
Source: Selleckchem product data and research literature [4]
Serine proteases constitute approximately one-third of all known human proteolytic enzymes and employ a conserved catalytic triad mechanism (serine-histidine-aspartate) for substrate hydrolysis [6]. Their activity requires stringent physiological regulation, as dysregulation contributes to thrombosis, inflammation, neurodegeneration, and cancer metastasis. ZK824859 belongs to a pharmacological class designed to restore this balance through targeted inhibition rather than broad-spectrum protease suppression [6] [7].
The compound exerts its primary therapeutic effects by binding the urokinase plasminogen activator active site, competitively inhibiting plasminogen cleavage and subsequent plasmin generation. This action disrupts several interconnected pathological pathways:
Structural analyses reveal that ZK824859 achieves exceptional selectivity through interactions extending beyond the catalytic triad to urokinase plasminogen activator-specific substrate-binding subsites. This precision distinguishes it from earlier non-selective serine protease inhibitors like aprotinin (which targets kallikrein, trypsin, and plasmin) or aminobenzamidine derivatives [2] [6]. Contemporary drug design leverages these subtle inter-protease structural variations to develop agents with refined therapeutic targeting, as exemplified by ZK824859’s 20-fold selectivity over tissue plasminogen activator [4] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: